N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide
Overview
Description
The compound “N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules Thiazole derivatives have been reported to inhibit cox-2 and interact with topoisomerase II .
Mode of Action
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and cause DNA double-strand breaks by interacting with topoisomerase II, leading to cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect the biosynthesis of bacterial lipids , which could disrupt bacterial cell wall synthesis and function, leading to bacterial cell death. In addition, the interaction with topoisomerase II can lead to DNA double-strand breaks, disrupting DNA replication and transcription, and ultimately leading to cell death .
Result of Action
Based on the reported activities of thiazole derivatives, it can be inferred that this compound may have potential antimicrobial and antitumor effects . The interaction with topoisomerase II can lead to DNA double-strand breaks, disrupting DNA replication and transcription, and ultimately leading to cell death .
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-ethylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4OS/c1-4-13(5-2)18(25)22-17-10-12(3)23-24(17)19-21-16(11-26-19)14-6-8-15(20)9-7-14/h6-11,13H,4-5H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODJWKABGQETIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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